Cas no 76955-73-2 (1H-1,2,4-TRIAZOLE-3-CARBOXYLIC ACID, 5-AMINO-1-METHYL-, METHYL ESTER)
1H-1,2,4-TRIAZOLE-3-CARBOXYLIC ACID, 5-AMINO-1-METHYL-, METHYL ESTER Chemical and Physical Properties
Names and Identifiers
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- 1H-1,2,4-TRIAZOLE-3-CARBOXYLIC ACID, 5-AMINO-1-METHYL-, METHYL ESTER
- 76955-73-2
- SCHEMBL11009789
- Methyl 5-amino-1-methyl-1H-1,2,4-triazole-3-carboxylate
- EN300-6773957
- 998-732-7
- KXZABIPOPAQUIV-UHFFFAOYSA-N
-
- Inchi: 1S/C5H8N4O2/c1-9-5(6)7-3(8-9)4(10)11-2/h1-2H3,(H2,6,7,8)
- InChI Key: KXZABIPOPAQUIV-UHFFFAOYSA-N
- SMILES: O(C)C(C1N=C(N)N(C)N=1)=O
Computed Properties
- Exact Mass: 156.06472551Da
- Monoisotopic Mass: 156.06472551Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 163
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.2
- Topological Polar Surface Area: 83Ų
1H-1,2,4-TRIAZOLE-3-CARBOXYLIC ACID, 5-AMINO-1-METHYL-, METHYL ESTER Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6773957-0.05g |
methyl 5-amino-1-methyl-1H-1,2,4-triazole-3-carboxylate |
76955-73-2 | 0.05g |
$1417.0 | 2023-05-25 | ||
| Enamine | EN300-6773957-0.1g |
methyl 5-amino-1-methyl-1H-1,2,4-triazole-3-carboxylate |
76955-73-2 | 0.1g |
$1484.0 | 2023-05-25 | ||
| Enamine | EN300-6773957-0.25g |
methyl 5-amino-1-methyl-1H-1,2,4-triazole-3-carboxylate |
76955-73-2 | 0.25g |
$1551.0 | 2023-05-25 | ||
| Enamine | EN300-6773957-0.5g |
methyl 5-amino-1-methyl-1H-1,2,4-triazole-3-carboxylate |
76955-73-2 | 0.5g |
$1619.0 | 2023-05-25 | ||
| Enamine | EN300-6773957-1.0g |
methyl 5-amino-1-methyl-1H-1,2,4-triazole-3-carboxylate |
76955-73-2 | 1g |
$1686.0 | 2023-05-25 | ||
| Enamine | EN300-6773957-2.5g |
methyl 5-amino-1-methyl-1H-1,2,4-triazole-3-carboxylate |
76955-73-2 | 2.5g |
$3304.0 | 2023-05-25 | ||
| Enamine | EN300-6773957-5.0g |
methyl 5-amino-1-methyl-1H-1,2,4-triazole-3-carboxylate |
76955-73-2 | 5g |
$4890.0 | 2023-05-25 | ||
| Enamine | EN300-6773957-10.0g |
methyl 5-amino-1-methyl-1H-1,2,4-triazole-3-carboxylate |
76955-73-2 | 10g |
$7250.0 | 2023-05-25 |
1H-1,2,4-TRIAZOLE-3-CARBOXYLIC ACID, 5-AMINO-1-METHYL-, METHYL ESTER Related Literature
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
Additional information on 1H-1,2,4-TRIAZOLE-3-CARBOXYLIC ACID, 5-AMINO-1-METHYL-, METHYL ESTER
1H-1,2,4-Triazole-3-Carboxylic Acid, 5-Amino-1-Methyl-, Methyl Ester (CAS No. 76955-73-2)
The compound 1H-1,2,4-Triazole-3-Carboxylic Acid, 5-Amino-1-Methyl-, Methyl Ester, identified by the CAS registry number 76955-73-2, is a significant molecule in the field of organic chemistry and pharmacology. This compound belongs to the class of triazole derivatives, which have garnered considerable attention due to their diverse biological activities and applications in drug discovery. The structure of this compound comprises a triazole ring system with a carboxylic acid group at position 3 and an amino group at position 5. Additionally, a methyl ester group is attached to the triazole ring, further enhancing its chemical versatility.
Recent studies have highlighted the potential of 1H-1,2,4-Triazole-3-Carboxylic Acid, 5-Amino-1-Methyl-, Methyl Ester as a promising candidate in the development of novel therapeutic agents. Its unique structure allows for multiple hydrogen bonding interactions, making it an ideal scaffold for designing bioactive molecules. Researchers have explored its role in various biological systems, including its ability to modulate enzyme activity and interact with cellular receptors. These findings underscore its potential in the treatment of diseases such as cancer, inflammation, and neurodegenerative disorders.
The synthesis of CAS No. 76955-73-2 involves a multi-step process that typically includes the formation of the triazole ring followed by functionalization with the amino and methyl ester groups. Advanced synthetic methodologies, such as click chemistry and microwave-assisted synthesis, have been employed to optimize the production process. These techniques not only enhance yield but also improve the purity of the final product, which is critical for its application in pharmaceutical research.
In terms of physical and chemical properties, 1H-1,2,4-Triazole-3-Carboxylic Acid, 5-Amino-1-Methyl-, Methyl Ester exhibits a melting point of approximately 180°C and is soluble in common organic solvents such as dichloromethane and ethyl acetate. Its stability under various storage conditions has been thoroughly investigated, ensuring its suitability for long-term use in research settings.
The biological evaluation of this compound has revealed its potent anti-inflammatory and antioxidant properties. In vitro assays have demonstrated its ability to inhibit key inflammatory pathways and scavenge reactive oxygen species (ROS), making it a valuable tool in combating oxidative stress-related diseases. Furthermore, preliminary in vivo studies in animal models have shown promising results in reducing inflammation without significant adverse effects.
One of the most exciting developments involving CAS No. 76955-73-2 is its application in drug delivery systems. Researchers have explored its use as a carrier molecule for delivering therapeutic agents across cellular membranes. The presence of the methyl ester group facilitates its incorporation into lipid-based nanoparticles and polymeric delivery systems, enhancing drug bioavailability and targeting efficiency.
In conclusion, 1H-1,2,4-Triazole-3-Carboxylic Acid, 5-Amino-1-Methyl-, Methyl Ester (CAS No. 76955-73-2) stands out as a versatile and bioactive compound with immense potential in pharmaceutical research and development. Its unique structure, coupled with advanced synthetic techniques and promising biological properties, positions it as a key player in the quest for innovative therapeutic solutions.
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